molecular formula C7H14ClNO3 B13607438 rac-methyl(2R,4R)-4-aminooxane-2-carboxylatehydrochloride

rac-methyl(2R,4R)-4-aminooxane-2-carboxylatehydrochloride

Cat. No.: B13607438
M. Wt: 195.64 g/mol
InChI Key: HEABPZLDFWLFBB-GEMLJDPKSA-N
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Description

rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxane derivatives and amino acids.

    Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

    Batch or Continuous Production: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride
  • rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride
  • rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate hydrochloride

Uniqueness

This detailed article provides a comprehensive overview of rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2S,4S)-4-aminooxane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-5(8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

HEABPZLDFWLFBB-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CCO1)N.Cl

Canonical SMILES

COC(=O)C1CC(CCO1)N.Cl

Origin of Product

United States

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